molecular formula C22H28N6O B10791368 3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B10791368
M. Wt: 392.5 g/mol
InChI Key: KTYLNGVSKMMZGB-UHFFFAOYSA-N
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Description

3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrrolidinyl group, a phenylpiperazinyl group, and a pyrrolopyrimidinone core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolopyrimidinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as amino acids or amides.

    Introduction of the Pyrrolidinyl Group: This step involves the reaction of the pyrrolopyrimidinone core with a pyrrolidine derivative under suitable conditions.

    Attachment of the Phenylpiperazinyl Group: The final step involves the reaction of the intermediate compound with a phenylpiperazine derivative, often using a coupling reagent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylpiperazinyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazinyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrrolopyrimidinone core may also play a role in binding to specific proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its combination of structural features, which confer distinct biological activities and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.

Properties

Molecular Formula

C22H28N6O

Molecular Weight

392.5 g/mol

IUPAC Name

3-methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H28N6O/c1-25-21(29)20-19(24-22(25)28-9-5-6-10-28)17(15-23-20)16-26-11-13-27(14-12-26)18-7-3-2-4-8-18/h2-4,7-8,15,23H,5-6,9-14,16H2,1H3

InChI Key

KTYLNGVSKMMZGB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)CN3CCN(CC3)C4=CC=CC=C4)N=C1N5CCCC5

Origin of Product

United States

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